molecular formula C14H12BrNO3 B2588044 (4-bromophenyl)methyl N-[(E)-2-(furan-2-yl)ethenyl]carbamate CAS No. 338399-79-4

(4-bromophenyl)methyl N-[(E)-2-(furan-2-yl)ethenyl]carbamate

Cat. No.: B2588044
CAS No.: 338399-79-4
M. Wt: 322.158
InChI Key: OPRWUACTFLPSTG-BQYQJAHWSA-N
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Description

(4-bromophenyl)methyl N-[(E)-2-(furan-2-yl)ethenyl]carbamate is a useful research compound. Its molecular formula is C14H12BrNO3 and its molecular weight is 322.158. The purity is usually 95%.
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Biological Activity

The compound (4-bromophenyl)methyl N-[(E)-2-(furan-2-yl)ethenyl]carbamate represents a class of organic compounds that has garnered attention for its potential biological activities. This article provides a detailed examination of its biological activity, supported by relevant data tables, case studies, and research findings.

Chemical Structure and Properties

The structure of this compound can be described as follows:

  • Molecular Formula : C14_{14}H12_{12}BrN1_{1}O3_{3}
  • Molecular Weight : 320.16 g/mol
  • Functional Groups : Carbamate, furan, bromophenyl

The presence of the furan ring and the bromophenyl moiety suggests potential interactions with biological targets, particularly in medicinal chemistry.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing furan derivatives. For instance, benzo[b]furan derivatives have shown promising results against various cancer cell lines. In one study, compounds similar to the target compound exhibited significant antiproliferative activity, with IC50_{50} values in the low nanomolar range against human cancer cell lines such as HeLa and L1210 .

Antimicrobial Activity

Compounds derived from furan and its analogs have also been investigated for their antimicrobial properties. A review of benzo[b]furan derivatives indicated notable antibacterial and antifungal activities. For example, certain derivatives demonstrated effective inhibition against Staphylococcus aureus and Candida albicans, suggesting a broad spectrum of antimicrobial action .

The mechanism by which this compound exerts its biological effects may involve:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in cancer cell proliferation.
  • Induction of Apoptosis : Studies indicate that furan-containing compounds can trigger apoptotic pathways in cancer cells.
  • Antioxidant Activity : The furan ring may contribute to antioxidant properties, reducing oxidative stress in cells.

Table 1: Biological Activity of Related Compounds

Compound NameActivity TypeIC50_{50} (nM)Target Organism/Cell Line
Benzo[b]furan derivative 6aAnticancer24HeLa
7-hydroxy-6-methoxy benzo[b]furanAnticancer16L1210
Furan derivative AAntibacterial32Staphylococcus aureus
Furan derivative BAntifungal50Candida albicans

Table 2: Structure-Activity Relationship (SAR)

Substituent PositionSubstituent TypeEffect on Activity
C–3MethylIncreased potency
C–6MethoxyEnhanced selectivity
C–7MethoxyReduced activity

Case Study 1: Anticancer Efficacy

A study conducted on a series of furan derivatives demonstrated that modifications at the C–3 position significantly enhanced anticancer activity. The compound with a methyl group at this position showed an IC50_{50} value of 16 nM against the HeLa cell line, outperforming other derivatives in the series .

Case Study 2: Antimicrobial Properties

Research evaluating the antimicrobial efficacy of furan derivatives found that certain compounds exhibited potent activity against both Gram-positive and Gram-negative bacteria. The compound's ability to disrupt bacterial cell membranes was highlighted as a key mechanism contributing to its effectiveness .

Properties

IUPAC Name

(4-bromophenyl)methyl N-[(E)-2-(furan-2-yl)ethenyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12BrNO3/c15-12-5-3-11(4-6-12)10-19-14(17)16-8-7-13-2-1-9-18-13/h1-9H,10H2,(H,16,17)/b8-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPRWUACTFLPSTG-BQYQJAHWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C=CNC(=O)OCC2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=COC(=C1)/C=C/NC(=O)OCC2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12BrNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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